Tocoquinone-1
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tocoquinone-1 typically involves the oxidation of tocopherol derivatives. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is carried out in polar solvents to facilitate proton transfer, leading to the formation of the quinone structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agents and solvents is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tocoquinone-1 undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone structures.
Reduction: Reduction reactions typically yield hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinone ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Polar solvents such as methanol, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions include hydroquinone derivatives and substituted quinones, depending on the specific reagents and conditions used .
Scientific Research Applications
Tocoquinone-1 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tocoquinone-1 involves its ability to undergo redox cycling, which allows it to participate in electron transfer reactions. This redox activity is crucial for its antioxidant properties and its potential therapeutic effects . The molecular targets and pathways involved include interactions with thiol, amine, and hydroxyl groups, which are essential for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Vitamin K1: Shares similar photochemical behavior and structural features.
Plastoquinone-9: Another quinone derivative involved in electron transfer processes in photosynthesis.
α-Tocopherol: A related compound with antioxidant properties.
Uniqueness
Tocoquinone-1 is unique due to its specific redox properties and its ability to form long-lived transient species in polar solvents, which distinguishes it from other quinone derivatives .
Properties
CAS No. |
2134-78-3 |
---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2,3,5-trimethyl-6-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H18O2/c1-8(2)6-7-12-11(5)13(15)9(3)10(4)14(12)16/h6H,7H2,1-5H3 |
InChI Key |
QKMDHZQFYAODOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)C)CC=C(C)C)C |
Origin of Product |
United States |
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